molecular formula C9H14O3 B1528703 5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid CAS No. 1409024-84-5

5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid

Cat. No. B1528703
CAS RN: 1409024-84-5
M. Wt: 170.21 g/mol
InChI Key: DOXNJAUSMFCCSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-Oxaspiro[2.5]octane-1-carboxylic acid” can be represented by the SMILES string O1CCC2 (C (C2)C (=O)O)CC1 . Its InChI is 1S/C8H12O3/c9-7 (10)6-5-8 (6)1-3-11-4-2-8/h6H,1-5H2, (H,9,10) .

Scientific Research Applications

Peptide Synthesis and Dipeptide Synthons

The compound has been utilized in the synthesis of novel classes of dipeptide synthons, demonstrating its application in peptide synthesis. Specifically, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a derivative of 5-methyl-6-oxaspiro[2.5]octane-1-carboxylic acid, has been synthesized and used as a dipeptide building block. This has enabled the successful preparation of peptides, proving the compound's utility in constructing complex biological molecules (Suter et al., 2000).

Functionalized γ-Spirolactone and Oxabicyclo[3.3.0]octane Derivatives

Research has also focused on the nucleophilic ring-opening reactions of related spirocyclic compounds to form functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives. These structures are key sub-units in several bioactive compounds, indicating the relevance of 5-methyl-6-oxaspiro[2.5]octane-1-carboxylic acid and its derivatives in the synthesis of pharmacologically important molecules (Santos et al., 2000).

Synthesis of Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate

Another application involves the conversion of 1-oxaspiro[2.5]octane-2-carboxylic acid nitrite into ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate. This synthesis pathway highlights the compound's versatility in organic synthesis and its potential in generating novel organic molecules with specific functional groups (Kuroyan et al., 1991).

Regioselective Cycloaddition

The compound has been used in regioselective cycloaddition reactions to produce substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This highlights its application in creating spirocyclic structures with potential biological activity, offering a pathway to novel compounds for further pharmacological investigation (Molchanov et al., 2013).

Safety and Hazards

“6-Oxaspiro[2.5]octane-1-carboxylic acid” is classified as a combustible solid . It’s recommended to avoid breathing dust and contact with skin and eyes . Always wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .

properties

IUPAC Name

5-methyl-6-oxaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-4-9(2-3-12-6)5-7(9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXNJAUSMFCCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCO1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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